molecular formula C12H12N4 B3188436 3-[(3-Aminophenyl)diazenyl]aniline CAS No. 21371-44-8

3-[(3-Aminophenyl)diazenyl]aniline

Cat. No.: B3188436
CAS No.: 21371-44-8
M. Wt: 212.25 g/mol
InChI Key: WNXAHYZTHTXSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Aminophenyl)diazenyl]aniline, also known as 4,4’-Diaminoazobenzene, is an aromatic azo compound. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by an azo group (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(3-Aminophenyl)diazenyl]aniline can be synthesized through the diazotization of 3-nitroaniline followed by reduction. The process involves the following steps:

    Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

    Reduction: The azo group can be reduced to hydrazo (-NH-NH-) or amine groups using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.

    Reduction: Iron powder and hydrochloric acid, or sodium dithionite (Na2S2O4), are commonly used reducing agents.

    Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydrazo or amine derivatives.

    Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

3-[(3-Aminophenyl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in epoxy resins.

Mechanism of Action

The mechanism of action of 3-[(3-Aminophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and amino groups. The compound can form hydrogen bonds and undergo π-π interactions with aromatic residues in proteins, affecting their function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminoazobenzene: Similar structure but with amino groups in the para position.

    3,3’-Diaminoazobenzene: Similar structure but with amino groups in the meta position.

    4-Aminoazobenzene: Contains only one amino group.

Uniqueness

3-[(3-Aminophenyl)diazenyl]aniline is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct applications in dye synthesis and biological assays compared to its analogs.

Properties

CAS No.

21371-44-8

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

3-[(3-aminophenyl)diazenyl]aniline

InChI

InChI=1S/C12H12N4/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2

InChI Key

WNXAHYZTHTXSLW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N

Origin of Product

United States

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